{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group and a propylamine group attached to the pyrazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and propylamine groups. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation with 2-fluoroethyl bromide and propylamine introduces the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluoroethyl and propylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine involves its interaction with specific molecular targets. The fluoroethyl group may enhance binding affinity to certain enzymes or receptors, while the propylamine group can influence the compound’s pharmacokinetics. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with a fluorinated group.
3(5)-Substituted Pyrazoles: A class of compounds with various substituents on the pyrazole ring.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine is unique due to its specific combination of fluoroethyl and propylamine groups, which may impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C9H17ClFN3 |
---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-2-5-11-8-9-3-6-12-13(9)7-4-10;/h3,6,11H,2,4-5,7-8H2,1H3;1H |
InChI Key |
GYSBJIQAPAWLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CCF.Cl |
Origin of Product |
United States |
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